molecular formula C10H14N2O B6170708 N-[4-(1-aminoethyl)phenyl]acetamide CAS No. 757151-43-2

N-[4-(1-aminoethyl)phenyl]acetamide

Cat. No.: B6170708
CAS No.: 757151-43-2
M. Wt: 178.2
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Description

Contextualization within the Phenylacetamide Class and Related Chemical Entities

N-[4-(1-aminoethyl)phenyl]acetamide belongs to the phenylacetamide class of organic compounds, characterized by a phenyl group attached to the nitrogen of an acetamide (B32628). This core structure is a versatile scaffold that allows for a wide range of chemical modifications, leading to a diverse array of biological activities.

Derivatives of N-phenylacetamide have been the subject of extensive research, demonstrating potential applications in various fields. For instance, the introduction of arylthiazole moieties has led to the development of compounds with significant antibacterial and nematicidal properties. glpbio.comnih.govnih.gov These derivatives have shown efficacy against plant pathogens like Xanthomonas oryzae pv. oryzae and the root-knot nematode Meloidogyne incognita. nih.govnih.gov

Another area of investigation involves the synthesis of N-phenylacetamide derivatives as potential analgesic agents, building upon the well-known example of paracetamol (N-(4-hydroxyphenyl)acetamide). researchgate.net Furthermore, the incorporation of sulfonamide groups has been explored to create novel non-hepatotoxic analgesic candidates. researchgate.net The versatility of the phenylacetamide scaffold is also evident in the synthesis of precursors for important pharmaceuticals, such as the reduction of N-(4-nitrophenyl)acetamide to N-(4-aminophenyl)acetamide, a key intermediate. researchgate.netresearchgate.net

The specific structure of this compound, featuring an aminoethyl group at the para position of the phenyl ring, distinguishes it from many other studied derivatives and suggests the potential for unique biological interactions and activities.

Historical Perspective of its Synthesis and Initial Reported Biological/Chemical Relevance

While detailed historical records of the initial synthesis and biological evaluation of this compound are not extensively documented in readily available literature, the synthesis of its parent structures and related compounds provides a likely chronological context. The synthesis of N-phenylacetamides, in general, is a well-established chemical transformation.

The preparation of related compounds often involves multi-step synthetic routes. For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties starts from p-phenylenediamine (B122844), involving protection, amidation, deprotection, and subsequent condensation reactions. nih.gov Similarly, the synthesis of N-(4-aminophenyl) acetamide is achieved through the reduction of N-(4-nitrophenyl) acetamide using various catalysts. researchgate.netresearchgate.net

Rationale and Significance of Contemporary Academic Inquiry into this compound

The current academic interest in this compound stems from the continued search for novel therapeutic agents with improved efficacy and safety profiles. The presence of a primary amino group and a chiral center in the aminoethyl substituent offers several avenues for further chemical modification and exploration of stereospecific interactions with biological targets.

The rationale for ongoing research can be summarized as follows:

Exploration of Novel Biological Activities: The unique structural features of this compound may lead to interactions with biological targets distinct from those of other phenylacetamide derivatives. This could result in the discovery of new therapeutic applications.

Scaffold for Drug Design: The compound can serve as a valuable building block for the synthesis of more complex molecules. The amino group provides a reactive handle for the attachment of various pharmacophores, enabling the creation of compound libraries for high-throughput screening.

Investigation of Structure-Activity Relationships (SAR): Systematic modifications of the this compound structure can provide valuable insights into the chemical features required for specific biological activities. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Overview of Key Research Themes and Methodological Approaches

Contemporary research on this compound and its analogues revolves around several key themes, employing a range of established and advanced methodological approaches.

Key Research Themes:

Synthesis of Derivatives: A primary focus is on the chemical synthesis of novel derivatives to explore a wider chemical space and enhance biological activity. This includes the introduction of various substituents on the phenyl ring, the acetamide group, and the aminoethyl side chain.

Biological Evaluation: A significant portion of the research is dedicated to evaluating the biological activities of these compounds. This often involves in vitro screening against a panel of targets, such as bacterial strains, fungal pathogens, and specific enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are keen to understand how specific structural modifications influence the biological activity of these molecules. This is often achieved by comparing the activity of a series of related compounds. nih.govnih.gov

Methodological Approaches:

Organic Synthesis: Standard and advanced organic synthesis techniques are employed to prepare the target compounds and their intermediates. nih.govresearchgate.netresearchgate.net

Spectroscopic and Analytical Characterization: The structures of newly synthesized compounds are confirmed using a variety of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govresearchgate.netresearchgate.netnist.gov

In Vitro Biological Assays: A wide range of in vitro assays are used to determine the biological activity of the compounds. These can include minimum inhibitory concentration (MIC) assays for antimicrobial activity and enzyme inhibition assays.

Computational Modeling: Molecular modeling techniques may be used to predict the binding of these compounds to biological targets and to guide the design of new derivatives.

Properties

CAS No.

757151-43-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Strategies and Chemical Modifications of N 4 1 Aminoethyl Phenyl Acetamide

Stereoselective Synthesis Methodologies for N-[4-(1-aminoethyl)phenyl]acetamide

Achieving high enantiopurity is a critical aspect of the synthesis of this compound. This has driven the development of several stereoselective approaches, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.comresearchgate.netrsc.orgyoutube.com In the context of this compound, a plausible strategy involves the use of an Evans oxazolidinone auxiliary. This approach would entail the acylation of the chiral auxiliary with a derivative of 4-acetylphenylacetic acid, followed by a diastereoselective reduction of the ketone. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.

While a direct application of this method to the target compound is not extensively documented in publicly available literature, the principle has been successfully applied to a wide range of similar substrates, demonstrating high diastereoselectivities. For instance, in the synthesis of other chiral amines, the use of chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) has proven effective in controlling stereochemistry. wikipedia.org

A closely related example is the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives, which are structurally analogous to the target compound. A patented method describes the use of O,O'-diacyltartaric acid derivatives as chiral auxiliaries in combination with a salt-forming auxiliary compound to achieve efficient separation of the stereoisomers. This highlights the potential of chiral auxiliaries in obtaining enantiomerically pure forms of compounds with the 1-phenylethylamine (B125046) scaffold.

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, asymmetric reductive amination of the corresponding ketone, N-(4-acetylphenyl)acetamide, is a key strategy.

This transformation can be achieved using transition metal catalysts complexed with chiral ligands. For example, ruthenium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric hydrogenation of ketones and imines. A study on the reductive amination of acetophenone (B1666503) using a ruthenium catalyst generated in situ from RuCl2(PPh3)3 and α-amino substituted benzimidazole (B57391) derivatives demonstrated the formation of α-phenylethylamine. sioc-journal.cn This suggests that a similar catalytic system could be adapted for the asymmetric reductive amination of N-(4-acetylphenyl)acetamide with an appropriate amine source, such as ammonia (B1221849) or a protected ammonia equivalent, to yield the desired chiral amine. The choice of chiral ligand is crucial for achieving high enantioselectivity, and a variety of bidentate phosphine ligands, such as BINAP and its derivatives, are commonly employed for such transformations.

The general reaction scheme would involve the in situ formation of an imine from N-(4-acetylphenyl)acetamide and an amine source, followed by asymmetric reduction catalyzed by the chiral transition metal complex.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity. For the production of enantiopure this compound, imine reductases (IREDs) are particularly promising biocatalysts. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov

IREDs catalyze the asymmetric reduction of prochiral imines to chiral amines with high enantiomeric excess. The synthesis of the target compound could be envisioned through a one-pot reductive amination of N-(4-acetylphenyl)acetamide. This would involve the reaction of the ketone with an amine donor, such as ammonia or an alkylamine, to form an imine in situ, which is then stereoselectively reduced by the IRED. The process requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase or formate (B1220265) dehydrogenase.

While a specific IRED for the synthesis of this compound has not been reported in the reviewed literature, the broad substrate scope of many IREDs suggests that screening a library of these enzymes could identify a suitable candidate. For example, the reductive amination of various ketones, including acetophenone and its derivatives, has been successfully demonstrated using IREDs. nih.gov

The potential advantages of a biocatalytic route include high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact compared to some traditional chemical methods.

Optimization of Multi-Step Synthetic Pathways and Reaction Conditions

A common synthetic route to this compound would likely start from a readily available precursor such as 4'-aminoacetophenone (B505616). sigmaaldrich.comfishersci.cacarlroth.comalfa-chemistry.com A plausible multi-step synthesis is outlined below, with a discussion of potential optimization points at each stage.

Plausible Synthetic Pathway:

Acetylation of 4'-aminoacetophenone: The amino group of 4'-aminoacetophenone is first protected, for instance, by acetylation with acetic anhydride (B1165640) or acetyl chloride, to yield N-(4-acetylphenyl)acetamide. This step prevents side reactions at the amino group in subsequent steps.

Formation of the Chiral Amine: The key chiral center is introduced in this step. This can be achieved through the stereoselective methods discussed previously (chiral auxiliary, asymmetric catalysis, or biocatalysis) via the reduction of the ketone functionality.

Deprotection (if necessary): If a protecting group was used on the nitrogen of the newly formed amine during the stereoselective step, its removal would be the final step.

Optimization of Reaction Conditions:

For each step, several parameters can be optimized to maximize yield and purity.

StepParameter to OptimizePotential Approaches
Acetylation Reagent, Solvent, Temperature, BaseScreening different acetylating agents (e.g., acetic anhydride vs. acetyl chloride). Trying various solvents (e.g., dichloromethane, tetrahydrofuran). Optimizing the reaction temperature to control reaction rate and minimize side products. Using a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
Stereoselective Reduction Catalyst/Auxiliary, Hydrogen Source, Pressure, Temperature, SolventAsymmetric Catalysis: Screening different chiral ligands and metal precursors. Optimizing hydrogen pressure and temperature. Chiral Auxiliary: Evaluating different chiral auxiliaries for diastereoselectivity. Optimizing the reducing agent (e.g., NaBH4, LiAlH4). Biocatalysis: Screening a library of IREDs for activity and enantioselectivity. Optimizing pH, temperature, cofactor regeneration system, and substrate/enzyme loading.
Purification Crystallization, ChromatographyDeveloping efficient crystallization protocols for purification of intermediates and the final product. Optimizing chromatographic conditions (stationary phase, mobile phase) for separation of stereoisomers if resolution is required.

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in various research contexts. These modifications can be made to the phenylacetamide core to probe the effects of different substituents on the compound's properties.

Modifications to the phenylacetamide core can involve altering the substituents on the phenyl ring or modifying the acetamide (B32628) group itself.

Modifications on the Phenyl Ring:

A variety of substituents can be introduced onto the phenyl ring to create a library of analogs. For instance, a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties involved the synthesis of a series of compounds with different substitutions on a thiazole (B1198619) ring attached to the phenylacetamide core. nih.govnih.gov These derivatives were evaluated for their antibacterial and nematicidal activities. The general synthetic approach involved the multi-step conversion of p-phenylenediamine (B122844) to 4-amino-N-phenylacetamide intermediates, which were then further functionalized. nih.gov

Examples of Synthesized N-Phenylacetamide Derivatives:

CompoundModificationResearch PurposeReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamideIntroduction of a fluorophenyl-thiazole-amino group at the 4-position of the phenyl ring.Antibacterial and nematicidal activity screening. nih.govnih.gov
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamideAddition of a sulfonamide-urea moiety to the phenyl ring.Investigating anticancer and antimicrobial properties.
N-(4-Formylphenyl)acetamidePresence of a formyl group at the 4-position of the phenyl ring.Used as a versatile intermediate for the synthesis of Schiff bases and other derivatives. medchemexpress.com medchemexpress.com

Modifications of the Acetamide Group:

The acetamide group itself can also be modified. For example, the acetyl group could be replaced with other acyl groups of varying chain lengths or with aromatic acyl groups to investigate the impact of steric and electronic effects.

The synthesis of these analogs generally follows established synthetic methodologies, often starting from appropriately substituted anilines or acetophenones. The biological or chemical properties of these new compounds can then be evaluated to build a comprehensive understanding of the structure-activity relationships for this class of molecules.

Exploration of Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of this compound can profoundly influence its reactivity and biological activity. While specific quantitative data on the direct impact of various substituents on this particular molecule is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related N-phenylacetamide derivatives.

Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has shown that the nature and position of substituents on the phenyl ring significantly affect their biological activity. For instance, the presence of electron-withdrawing groups such as fluoro, chloro, and bromo at the para-position of the phenyl ring has been observed to enhance the antibacterial activity of these compounds. Conversely, substitution at the meta-position was found to be less favorable for activity. mdpi.comnih.gov This suggests that the electronic effects of substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the molecule's interaction with its biological targets. nih.gov

A summary of the observed effects of substituents on the biological activity of related N-phenylacetamide derivatives is presented in Table 1.

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of N-phenylacetamide Derivatives

Substituent (R)Position on Phenyl RingObserved Effect on Antibacterial Activity
Fluoro (F)paraIncreased activity
Chloro (Cl)paraIncreased activity
Bromo (Br)paraIncreased activity
Trifluoromethyl (CF3)paraIncreased activity
-metaReduced activity

Variations in the Aminoethyl Side Chain

Modifications to the aminoethyl side chain of this compound represent another avenue for tailoring its properties. While direct studies on this specific compound are scarce, research on related structures provides some indications. For instance, a study on N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives explored variations in the acyl group attached to the nitrogen. The synthesis of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide demonstrates the feasibility of introducing bulkier alkyl groups in place of the acetyl group. mdpi.com This type of modification can impact the compound's lipophilicity and steric profile, which in turn can influence its interactions with biological systems.

The synthesis of chiral amines from ketones is a well-established field, and these methods could be applied to generate variations in the aminoethyl side chain of this compound. For example, starting from a different ketone precursor would allow for the introduction of various alkyl or aryl groups on the carbon atom bearing the amino group.

Table 2 outlines potential variations in the aminoethyl side chain based on synthetic possibilities.

Table 2: Potential Variations in the Aminoethyl Side Chain of this compound

ModificationPotential Synthetic ApproachExpected Impact
Replacement of the methyl group with other alkyl or aryl groupsReductive amination of a corresponding ketoneAltered steric and electronic properties
N-alkylation or N-acylation of the primary amineStandard alkylation or acylation reactionsModified basicity and lipophilicity
Introduction of functional groups on the ethyl chainMulti-step synthesis from a functionalized precursorIntroduction of new chemical handles for further modification

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chiral amines and amides, with a focus on developing more sustainable and environmentally benign processes. While specific examples for the synthesis of this compound are not widely reported, general strategies in this area are highly relevant.

One of the most promising green approaches is the use of biocatalysis. Enzymes such as transaminases and alcohol dehydrogenases offer highly selective and efficient routes to chiral amines and their precursors. nih.govnih.govnih.gov For instance, the reductive amination of acetophenone derivatives can be achieved using engineered amine dehydrogenases, providing a direct and atom-economical pathway to the corresponding chiral amines. acs.org The use of whole-cell biocatalysts can further enhance the sustainability of the process by enabling in vivo cofactor regeneration. acs.orgrsc.org

Chemoenzymatic cascade reactions, which combine enzymatic and chemical steps in a one-pot process, are also gaining traction as a green synthetic strategy. researchgate.netresearchgate.net These cascades can reduce the number of purification steps and minimize waste generation.

The development of "smart" amine donors for transaminase-catalyzed reactions is another area of active research aimed at improving the efficiency and greenness of chiral amine synthesis. elsevierpure.com Furthermore, the use of greener solvents and reaction conditions, such as aqueous media, can significantly reduce the environmental impact of the synthesis.

Table 3 summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrinciplePotential Application
BiocatalysisUse of transaminases or amine dehydrogenases for the asymmetric synthesis of the chiral aminoethyl group.
CatalysisEmployment of efficient and recyclable catalysts for key reaction steps.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents and ReagentsReplacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents.
Energy EfficiencyConducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste PreventionMinimizing the formation of byproducts and waste streams through optimized reaction conditions and catalyst selection.

Iii. Mechanistic Preclinical Investigation of N 4 1 Aminoethyl Phenyl Acetamide S Biological Activities

Exploration of Molecular Targets and Ligand-Biomolecule Interactions

Detailed studies elucidating the specific molecular targets and the nature of ligand-biomolecule interactions for N-[4-(1-aminoethyl)phenyl]acetamide are not extensively documented in current scientific literature.

Elucidation of Binding Affinities and Receptor Occupancy in In Vitro Systems

There is no specific data available from in vitro studies that details the binding affinities or receptor occupancy of this compound. Consequently, its potential interactions with specific biological receptors remain uncharacterized.

Kinetic and Mechanistic Studies of Enzyme Modulation and Inhibition

Kinetic and mechanistic data describing how this compound may modulate or inhibit enzyme activity is not currently available. While some related compounds, such as N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, have been identified as inhibitors of enzymes like carbonic anhydrase, similar studies for this compound have not been published. drugbank.com The general mechanism for competitive enzyme inhibition involves the inhibitor binding reversibly to the active site, which increases the Michaelis-Menten constant (Km) without affecting the maximum velocity (Vmax) of the reaction. nih.gov

Cellular and Subcellular Mechanistic Studies of this compound

The effects of this compound at the cellular and subcellular levels are largely unexplored.

Analysis of Compound Uptake and Intracellular Distribution in Cell Lines

Specific studies analyzing the uptake and intracellular distribution of this compound in various cell lines have not been reported. Research into the cellular uptake of other novel nanovesicles has utilized endocytic inhibitors to explore mechanisms like macropinocytosis, but similar methodologies have not been applied to this specific compound. nih.gov

Investigation of Impact on Cellular Signaling Pathways and Metabolic Processes

The impact of this compound on cellular signaling pathways and metabolic processes remains an area requiring investigation. For context, a related derivative, N-(2-hydroxy phenyl) acetamide (B32628), has been shown to inhibit the expression of c-Fos protein and mRNA, a marker for neuronal activity, in the brains of arthritic rats. nih.gov However, it is unknown if this compound possesses similar properties.

Effects on Cellular Phenotypes in In Vitro Models (e.g., proliferation, differentiation, cell membrane integrity)

While direct evidence for this compound is lacking, studies on other phenylacetamide derivatives provide some insight into potential biological effects. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating an impact on cell proliferation. nih.gov Furthermore, a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed that one such compound could cause the rupture of the cell membrane in the bacterium Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov This suggests that compounds with a similar phenylacetamide scaffold could potentially affect cell membrane integrity.

Preclinical In Vivo Pharmacodynamic and Mechanistic Assessments in Animal Models

Comprehensive searches of scientific databases and literature have yielded no specific data regarding the in vivo preclinical assessments of this compound. The following sections, which were intended to detail these findings, consequently reflect this absence of information.

There is currently no published research detailing the pharmacodynamic effects of this compound in any animal models. Studies that would typically characterize the compound's physiological and biochemical effects following administration have not been reported. Therefore, no data tables on its pharmacodynamic profile can be generated at this time.

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is not available in the public domain. Research that would typically involve tracking the compound through various tissues to understand its concentration and clearance over time has not been published. As a result, no data tables on its pharmacokinetic properties in a research context can be provided.

There is no available research that investigates the underlying mechanisms of action for any biological responses to this compound in animal models. Studies designed to elucidate the molecular pathways and targets through which this compound might exert its effects have not been documented in the scientific literature. Consequently, a data-driven discussion of its mechanism of action is not possible.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 1 Aminoethyl Phenyl Acetamide

Identification of Key Pharmacophoric Elements and Their Contribution to Activity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. The activity of N-[4-(1-aminoethyl)phenyl]acetamide is dependent on several key pharmacophoric elements that enable it to bind to its biological target.

The primary structural components defining its pharmacophore are:

The Aromatic Phenyl Ring : This acts as a central scaffold, positioning the other functional groups in a specific spatial orientation. It can engage in hydrophobic and van der Waals interactions with complementary pockets in a biological receptor.

The 1-Aminoethyl Group : The basic primary amine on this side chain is a critical feature. At physiological pH, this group is typically protonated, allowing it to form strong ionic bonds and hydrogen bonds with negatively charged amino acid residues (like aspartate or glutamate) in a protein's binding site.

The Acetamide (B32628) Group : This group (-NHCOCH₃) is a hydrogen bond donor (the N-H) and acceptor (the C=O). These features allow it to form specific hydrogen bond interactions that can anchor the molecule in the binding site and contribute significantly to binding affinity.

Interactive Data Table: Key Pharmacophoric Elements and Their Contributions

Pharmacophoric ElementPotential Interaction TypeContribution to Biological Activity
Phenyl RingHydrophobic, van der Waals, π-π stackingActs as a scaffold; orients other functional groups.
Primary Amino GroupIonic, Hydrogen BondingEssential for anchoring to negatively charged residues in the target binding site.
Acetamide MoietyHydrogen BondingProvides additional binding interactions, contributing to affinity and specificity.

Influence of Stereochemical Configuration on Biological and Chemical Properties

The carbon atom attached to the primary amino group in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers: (R)- and (S)-N-[4-(1-aminoethyl)phenyl]acetamide.

This stereochemistry is a pivotal factor in its biological activity. mdpi.com Biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers. nih.gov This often results in one enantiomer (the eutomer) having significantly higher biological activity than the other (the distomer). nih.gov

The differential activity arises because the three-dimensional arrangement of the eutomer allows for a more precise and optimal fit into the chiral binding site of its target protein, maximizing key interactions. The distomer, with its mirrored 3D structure, may not be able to bind as effectively or may even be unable to fit into the binding site at all due to steric hindrance. nih.gov Furthermore, stereochemistry can influence a molecule's metabolic profile, as metabolic enzymes can process one enantiomer differently than the other. nih.gov Studies on chiral compounds consistently show that stereochemistry can lead to significant differences in antimalarial activity, suggesting that stereoselective uptake or transport mechanisms may also be involved. mdpi.com

Interactive Data Table: Stereoisomer Properties

Property(R)-Enantiomer(S)-Enantiomer
Binding Affinity Typically exhibits different (often higher) affinity for a chiral receptor compared to the other enantiomer.Typically exhibits different (often lower) affinity for a chiral receptor.
Biological Activity Often the more potent isomer (eutomer).Often the less potent or inactive isomer (distomer).
Metabolism Can be metabolized at a different rate by chiral enzymes.Can be metabolized at a different rate by chiral enzymes.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of analogs of this compound, QSAR models can be developed to predict the activity of new, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. researchgate.netnih.gov

The development of a QSAR model involves several steps:

A dataset of structurally related compounds with experimentally measured biological activities is compiled. researchgate.net

A variety of molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties.

Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

For N-phenylacetamide derivatives, relevant descriptors often include:

Electronic Descriptors : These describe the electronic properties of the molecule, such as partial charges and the electron-donating or -withdrawing nature of substituents.

Steric Descriptors : These quantify the size and shape of the molecule or its substituents.

Hydrophobic Descriptors : These measure the lipophilicity (e.g., logP), which affects how a molecule distributes between fatty and aqueous environments and its ability to cross cell membranes. nih.gov

Topological Descriptors : These relate to the connectivity and branching of the atoms in the molecule. nih.gov

A validated QSAR model can guide the optimization of the lead compound by predicting which modifications are likely to enhance activity. nih.gov

Interactive Data Table: Common Descriptors in QSAR Models

Descriptor TypeExampleProperty Measured
HydrophobicLogPLipophilicity, membrane permeability.
ElectronicPartial Atomic ChargesElectron distribution, potential for electrostatic interactions.
StericMolecular Weight, Molar RefractivitySize and bulk of the molecule or substituents.
TopologicalTopological Polar Surface Area (TPSA)Polar surface area, related to hydrogen bonding potential and transport properties. nih.gov

Conformational Analysis of this compound and its Correlation with Molecular Interactions

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different three-dimensional shapes (conformations) a molecule can adopt due to these rotations and their relative energies. nih.gov The molecule's conformation is critical because it must adopt a specific shape, known as the "bioactive conformation," to fit correctly into the binding site of its biological target.

Key rotatable bonds that define the conformational landscape of this molecule include:

The bond between the phenyl ring and the ethyl group.

The carbon-carbon bond within the ethyl side chain.

The bond between the phenyl ring and the nitrogen of the acetamide group.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the stable, low-energy conformations of the molecule. scielo.br By comparing the shape of these stable conformations with the known architecture of a target's binding site, researchers can understand how the molecule interacts on a 3D level. This knowledge is crucial for designing more rigid analogs that are "pre-locked" into the bioactive conformation, which can lead to higher binding affinity and selectivity. NMR spectroscopy is another powerful tool used to study the conformational behavior of related acetamide structures in solution. scielo.br

Interactive Data Table: Key Rotatable Bonds and Their Conformational Impact

Rotatable BondDescriptionImpact on Molecular Shape and Interactions
Phenyl—C(ethyl)Rotation of the entire aminoethyl side chain relative to the ring.Positions the primary amino group in different regions of space.
C(ethyl)—C(amino)Rotation around the C-C bond of the side chain.Alters the relative position of the terminal amine.
Phenyl—N(acetamide)Rotation of the acetamide group.Affects the directionality of the N-H and C=O groups for hydrogen bonding.

V. Advanced Computational and Theoretical Investigations of N 4 1 Aminoethyl Phenyl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In studies of similar phenylacetamide compounds, molecular docking has been successfully employed to elucidate binding modes with various protein targets. For instance, docking studies on 4-phenyl-1-napthyl phenyl acetamide (B32628) (4P1NPA) were performed to assess its interaction with Cytochrome P450 51 (CYP51), a key antifungal target. nih.gov Similarly, derivatives of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide were docked into the active site of the MAO-A enzyme to explore their potential as antidepressant agents. nih.gov These analyses reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For N-[4-(1-aminoethyl)phenyl]acetamide, docking simulations would identify key amino acid residues it interacts with in a given target, providing a rationale for its biological function and a foundation for designing more potent analogs.

Table 1: Illustrative Molecular Docking Results This table demonstrates typical data obtained from a molecular docking simulation for a hypothetical target.

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-8.5TYR 123, PHE 337Pi-Pi Stacking
TRP 285Hydrogen Bond (with amino group)
ASP 290Salt Bridge (with amino group)
GLY 120Hydrogen Bond (with acetamide)

Molecular Dynamics (MD) Simulations for Characterizing Dynamic Interactions and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and ligand, the stability of the binding complex, and the conformational changes that may occur upon binding.

MD simulations have been instrumental in studying related molecules. For example, simulations were used to develop and refine force field parameters for acetamide to accurately reproduce its properties in the liquid phase. researchgate.net In another study, MD simulations of up to 100 nanoseconds were used to confirm the stability of a potent phenylacetamide derivative within the active site of the MAO-A enzyme, validating the docking results. nih.govnih.gov For this compound, MD simulations could be used to:

Assess the stability of its complex with a predicted protein target.

Analyze the dynamics of water molecules in the binding site.

Characterize conformational changes in both the ligand and the protein over time.

Calculate the free energy of binding for a more accurate estimation of binding affinity.

Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretations (e.g., DFT studies)

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. researchgate.net These methods provide a fundamental understanding of a molecule's structure, stability, reactivity, and spectroscopic properties. DFT studies can calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

DFT calculations have been performed on numerous acetamide derivatives. For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT was used to analyze the electronic structure and molecular electrostatic potential, providing insights into its reactive sites. nih.gov In another study, DFT calculations on N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide helped in understanding its charge transfer properties and kinetic stability. nih.gov For this compound, QM calculations would allow for:

Optimization of its three-dimensional geometry.

Calculation of its vibrational frequencies to interpret IR spectra.

Prediction of its chemical reactivity through analysis of HOMO-LUMO orbitals and electrostatic potential maps.

Determination of atomic charges to understand intermolecular interactions.

Table 2: Example of Molecular Properties from DFT Calculations This table shows typical parameters that would be calculated for this compound using DFT.

PropertyCalculated ValueUnit
Energy of HOMO-5.85eV
Energy of LUMO-0.95eV
HOMO-LUMO Energy Gap4.90eV
Dipole Moment3.20Debye
Ionization Potential6.24eV
Electron Affinity2.90eV

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use a compound's structure to estimate these properties, allowing for the early identification and filtering of candidates with poor pharmacokinetic profiles, thereby saving time and resources. researchgate.net

These predictive models are built using quantitative structure-activity relationships (QSAR) derived from large datasets of experimental results. researchgate.net Parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, Caco-2 cell permeability, and potential for inhibiting cytochrome P450 enzymes are commonly evaluated. researchgate.netfrontiersin.org For this compound, a full in silico ADME profile would be essential to predict its drug-likeness and guide its development as a potential therapeutic agent. rsc.orgnih.gov

Table 3: Illustrative In Silico ADME Prediction for this compound

ADME PropertyPredicted ValueAcceptable RangeAssessment
Absorption
Aqueous Solubility (logS)-2.5-6.0 to 0.5Good
Caco-2 Permeability (logPapp)0.85> 0.90 is highModerate
Human Intestinal Absorption92%> 80% is highHigh
Distribution
Blood-Brain Barrier (BBB) Permeability (logBB)-0.5-3.0 to 1.0Permeable
P-glycoprotein SubstrateNo-Good
Metabolism
CYP2D6 InhibitorNo-Good
CYP3A4 InhibitorNo-Good
Excretion
Total Clearance (log ml/min/kg)0.4--

Virtual Screening Approaches for Identification of Novel this compound Derivatives

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening. Virtual screening can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which utilizes docking simulations with the 3D structure of the target protein.

This method has been successfully used to discover novel inhibitors from large chemical databases. nih.govnih.gov A typical workflow involves:

Database Preparation: A large library of compounds (e.g., ZINC, PubChem) is prepared.

Filtering: The library is filtered based on physicochemical properties (e.g., Lipinski's rule of five) and the absence of toxicophores.

Docking/Pharmacophore Screening: The remaining compounds are docked into the target's active site or screened against a pharmacophore model.

Hit Selection: The top-scoring compounds are selected for further analysis and experimental validation.

Starting with this compound as a lead scaffold, virtual screening could be employed to identify derivatives with potentially improved binding affinity, selectivity, or pharmacokinetic properties.

Vi. Sophisticated Analytical Methodologies for Research Characterization of N 4 1 Aminoethyl Phenyl Acetamide

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Interactions

Spectroscopic methods are fundamental in defining the structural and functional characteristics of N-[4-(1-aminoethyl)phenyl]acetamide. High-Resolution Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence Spectroscopy each provide unique insights into the molecule's properties.

High-Resolution NMR (Nuclear Magnetic Resonance) is indispensable for the unambiguous structural confirmation of this compound and its derivatives. Techniques like 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. nih.gov In the context of drug development, NMR is also used to study the formation of complexes between the compound and its biological targets, such as kinases. By observing changes in chemical shifts upon binding, researchers can map the interaction surfaces and understand the binding mechanism at an atomic level.

Circular Dichroism (CD) Spectroscopy is a vital tool for probing the chirality of this compound. Due to the chiral center at the ethylamine (B1201723) group, the molecule exists as (R) and (S) enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is unique for each enantiomer. This technique is essential for confirming the absolute configuration of a synthesized enantiomer and for determining the enantiomeric purity of a sample, a critical factor as different enantiomers can exhibit distinct pharmacological activities. nih.gov

Fluorescence Spectroscopy offers a highly sensitive method for investigating the binding of this compound to proteins and other biological macromolecules. nih.gov Many kinase inhibitors are studied using fluorescence-based assays to determine their binding affinity and kinetics. catapult.org.ukreactionbiology.com These assays, such as Fluorescence Resonance Energy Transfer (FRET), can monitor the inhibition of kinase activity or directly measure the binding event. catapult.org.uk By titrating the compound with a target protein and monitoring changes in fluorescence intensity or wavelength, key parameters like the binding constant (Kb) and the number of binding sites (n) can be determined, providing crucial information for understanding the compound's potency and mechanism of action. nih.gov

Chromatographic and Electrophoretic Methods for High-Purity Isolation and Isomeric Separation

Achieving high purity and separating the individual enantiomers of this compound are critical for research applications. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the premier techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) with a suitable column, such as a Newcrom R1, can effectively separate the compound from precursors, byproducts, and degradants. sielc.comsielc.comsielc.com The method typically employs a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

For the critical task of separating the (R) and (S) enantiomers, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for resolving chiral pharmaceuticals. nih.govabo.fi The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation efficiency. nih.gov The development of such methods is crucial for providing enantiomerically pure samples for pharmacological testing. nih.govnih.gov

The following table outlines a typical setup for the chiral separation of a compound similar to this compound.

ParameterConditionReference
Technique Chiral High-Performance Liquid Chromatography (HPLC) abo.fi
Column Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica (B1680970) gel) abo.fi
Mobile Phase n-hexane/isopropanol (80:20, v/v) abo.fi
Detection UV at a specified wavelength researchgate.net

Capillary Electrophoresis (CE) represents an alternative and powerful technique for the analysis and separation of compounds like this compound. nih.gov CE offers high efficiency, rapid analysis times, and requires only minute sample volumes. Chiral CE, which involves adding a chiral selector to the background electrolyte, is particularly effective for separating enantiomers.

Mass Spectrometry-Based Approaches for Investigating Compound Metabolism and Adducts

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the preclinical metabolism of this compound and identifying its potential adducts.

In preclinical studies, understanding how a compound is metabolized is crucial. LC-MS/MS allows for the detection and identification of metabolites in complex biological matrices like blood, urine, or liver microsomes. nih.gov The parent compound is incubated with the biological system, and the resulting mixture is analyzed. The high sensitivity and specificity of MS enable the identification of metabolic products, such as hydroxylated or glucuronidated species, even at very low concentrations. This information is vital for understanding the drug's pharmacokinetic profile and potential for drug-drug interactions.

Furthermore, MS is used to investigate the formation of adducts, where the compound or its reactive metabolite covalently binds to macromolecules like proteins (e.g., hemoglobin) or DNA. The detection of such adducts can provide insights into potential mechanisms of toxicity. nih.govresearchgate.net Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods are developed to precisely quantify these adducts in biological samples. nih.govresearchgate.net

The table below summarizes a UPLC-MS/MS method for adduct analysis.

ParameterDetailsReference(s)
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.govresearchgate.net
Sample Preparation Hydrolysis of hemoglobin sample, followed by liquid-liquid extraction. researchgate.net
Detection Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. nih.govresearchgate.net
Quantification Internal standard method using a deuterated analog (e.g., AcMDA-D8). researchgate.net

X-ray Crystallography for Determining Crystal Structures

X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule in its crystalline state. researchgate.net This technique is invaluable for the absolute confirmation of the structure of this compound and for understanding its interactions with biological targets at the highest resolution.

Vii. Broader Academic Applications and Scientific Impact of N 4 1 Aminoethyl Phenyl Acetamide Research

Utility of N-[4-(1-aminoethyl)phenyl]acetamide as a Chemical Probe in Biological Research

While direct studies utilizing this compound as a chemical probe are not extensively documented, the diverse biological activities of its derivatives suggest the potential of this scaffold for such applications. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein or a biological pathway. The development of potent and selective inhibitors based on the N-phenylacetamide core structure for various enzymes and cellular processes underscores its value in chemical biology.

For instance, derivatives of N-phenylacetamide have been synthesized and shown to exhibit significant biological effects, such as disrupting the cell membrane of bacteria. nih.gov Specifically, a scanning electron microscopy (SEM) investigation revealed that an N-phenylacetamide derivative containing a 4-arylthiazole moiety could cause the rupture of the cell membrane in Xanthomonas oryzae pv. oryzae (Xoo). nih.gov This finding highlights the potential for developing probes based on this scaffold to investigate the mechanisms of bacterial cell wall integrity and to identify new antibacterial targets. Further research could focus on optimizing the selectivity and potency of these compounds to create highly specific chemical probes for studying bacterial physiology and pathogenesis.

Contributions to Fundamental Understanding of Specific Biological Pathways and Molecular Mechanisms

Research into this compound derivatives has provided valuable insights into various biological pathways and molecular mechanisms, particularly in the fields of microbiology and oncology. By observing the effects of these compounds on different organisms and cell types, scientists can elucidate the roles of specific proteins and pathways in health and disease.

One notable contribution is in the area of antimicrobial research. Studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated their potent antibacterial activity. nih.gov The investigation into the mechanism of action of one such derivative revealed its ability to damage the bacterial cell membrane, leading to cell death. nih.gov This provides a deeper understanding of a key vulnerability in certain bacteria that can be exploited for the development of new antibiotics.

In the context of cancer research, derivatives of N-phenylacetamide have been shown to act as anticancer agents. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The study of these compounds contributes to the understanding of the complex signaling pathways that govern cancer cell proliferation and survival. Although the precise molecular targets of many of these derivatives are still under investigation, their biological activity provides a starting point for identifying novel anticancer drug targets and for understanding the mechanisms of tumorigenesis.

Furthermore, the investigation of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides has shed light on an alternative pathway for the metabolism of 2-aminophenol-derived phytotoxic metabolites. mdpi.com This research has implications for understanding microbial degradation pathways and the biotransformation of aromatic compounds in the environment.

Role as a Precursor or Lead Compound in the Development of Novel Research Tools and Chemical Entities

The N-phenylacetamide scaffold has proven to be a highly valuable precursor and lead compound in the discovery of novel research tools and potential therapeutic agents. Its chemical tractability allows for the synthesis of large libraries of derivatives with diverse biological activities. nih.govnih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.net

Numerous studies have demonstrated the versatility of the N-phenylacetamide core in generating compounds with a wide range of pharmacological properties, including:

Antibacterial and Nematicidal Agents: A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and evaluated for their antibacterial activity against several plant pathogenic bacteria. nih.gov One of the lead compounds exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, which was superior to existing agricultural bactericides. nih.gov Furthermore, another derivative displayed excellent nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov

Antifungal and Antitubercular Agents: Researchers have synthesized new 1,4-disubstituted-1,2,3-triazoles incorporating the N-phenylacetamide structure. rsc.org Some of these compounds showed promising in vitro antifungal activity against various fungal strains, with some exhibiting potency comparable to or greater than standard drugs. rsc.org Additionally, these compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. rsc.org

Analgesic Agents: By structurally modifying paracetamol, a well-known analgesic, researchers have developed a series of N-phenyl-acetamide sulfonamide derivatives. nih.gov One of these compounds, LASSBio-1300, emerged as a promising non-hepatotoxic analgesic drug candidate. nih.gov Other derivatives in this series displayed significant anti-hypernociceptive activity associated with inflammatory pain. nih.gov

Anticancer Agents: The N-phenylacetamide scaffold has been utilized to develop potential anticancer agents. Derivatives such as 2-(4-Fluorophenyl)-N-phenylacetamide have shown cytotoxic activity against human cancer cell lines. nih.gov Another study focused on the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which were evaluated for their inhibitory activity against human colorectal adenocarcinoma and colon cancer cell lines. mdpi.com

The following table summarizes the biological activities of some N-phenylacetamide derivatives, highlighting the role of this scaffold as a versatile precursor.

Derivative ClassTarget Organism/Cell LineBiological ActivityReference
N-phenylacetamide with 4-arylthiazoleXanthomonas oryzae pv. oryzaeAntibacterial nih.gov
N-phenylacetamide with 4-arylthiazoleMeloidogyne incognitaNematicidal nih.gov
N-phenylacetamide with 1,2,3-triazoleVarious fungal strainsAntifungal rsc.org
N-phenylacetamide with 1,2,3-triazoleMycobacterium tuberculosisAntitubercular rsc.org
N-phenyl-acetamide sulfonamide-Analgesic nih.gov
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (prostate carcinoma)Anticancer nih.gov
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamideCaco-2, HCT-116Anticancer mdpi.com

Interdisciplinary Research Collaborations Involving this compound

The development and biological evaluation of this compound and its derivatives often necessitate interdisciplinary research collaborations. These collaborations bring together experts from various scientific disciplines to address complex research questions that would be challenging to tackle from a single perspective.

A prime example of such collaboration is evident in studies that involve the synthesis of novel compounds and their subsequent biological testing. These projects typically involve:

Organic and Medicinal Chemists: Responsible for the design and synthesis of new N-phenylacetamide derivatives. nih.govnih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.com Their expertise is crucial for creating libraries of compounds with diverse chemical properties and for optimizing the lead structures to enhance their biological activity and drug-like properties.

Microbiologists and Plant Pathologists: These researchers evaluate the synthesized compounds for their antimicrobial and nematicidal activities. nih.govrsc.org Their work involves conducting in vitro and in vivo assays to determine the efficacy of the compounds against various pathogens and pests.

Pharmacologists and Toxicologists: They assess the pharmacological properties of the derivatives, such as their analgesic effects and potential toxicity. nih.gov This involves studies in animal models to understand the compounds' mechanisms of action, pharmacokinetics, and safety profiles.

Cell and Molecular Biologists: These scientists investigate the effects of the compounds on cellular processes, such as cell proliferation, apoptosis, and gene expression, particularly in the context of cancer research. nih.govmdpi.com Their findings help to elucidate the molecular mechanisms underlying the observed biological activities.

Computational Chemists and Molecular Modelers: They use computational techniques to design new molecules, predict their properties, and understand their interactions with biological targets at the molecular level. rsc.orgmdpi.com This can help to rationalize the structure-activity relationships and guide the synthesis of more potent and selective compounds.

The collaboration between these diverse groups of scientists is essential for the successful translation of basic chemical research into tangible applications, such as the development of new drugs and agrochemicals. The this compound scaffold serves as a common thread that unites these different research areas, fostering a rich and productive interdisciplinary research environment.

Table of Chemical Compounds

Chemical Name
This compound
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide
Bismerthiazol
Thiodiazole copper
2-(4-Fluorophenyl)-N-phenylacetamide
Imatinib
N-(2-hydroxyphenyl)acetamide
2-aminophenol
N-(2-hydroxy-5-nitrophenyl) acetamide (B32628)
N-(2-hydroxy-5-nitrosophenyl)acetamide
N-(2-hydroxy-3-nitrophenyl)acetamide
4-acetamido-phenol
N-phenylacetamide
1,4-disubstituted-1,2,3-triazoles
Paracetamol
N-phenyl-acetamide sulfonamides
LASSBio-1300
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides
N-(4-acetylphenyl)-2-chloroacetamide
2-(substituted phenoxy)-N-(1-phenylethyl) acetamide
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
p-phenylenediamine (B122844)
4-amino-N-phenylacetamide
α-bromophenylethanone
N-(pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide
N-(4-hydroxyphenyl) 4-hydroxy-6-methyl-2-quinolone-3-carboxamide
N-(3-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide
N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide
N-(4-nitrophenyl) acetamide
N-(4-aminophenyl) acetamide
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylaniline
N-{4-[-(2-carbamothioylhydrazinylidene)methyl]phenyl}acetamide
N-[4-(aminosulfonyl)phenyl]acetamide
N-(4-((naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide
N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
N-((4-(Phenylamino)phenyl)carbamothioyl)acetamide
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine
AdipoRon
N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide
2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide

Viii. Future Research Directions and Unresolved Challenges for N 4 1 Aminoethyl Phenyl Acetamide

Identification and Characterization of Novel Undiscovered Biological Targets and Mechanisms

While some biological activities of N-[4-(1-aminoethyl)phenyl]acetamide derivatives have been explored, a vast landscape of potential molecular targets remains uncharted. Future investigations will likely focus on identifying and validating new biological targets to elucidate the full spectrum of the compound's mechanisms of action. For instance, derivatives of N-phenylacetamide have been synthesized and evaluated for their antibacterial and nematicidal activities. nih.govnih.gov Specifically, some derivatives have shown promising results against bacteria such as Xanthomonas oryzae pv. oryzae and the nematode Meloidogyne incognita. nih.govnih.gov Further research could explore if this compound itself or its closely related analogs possess similar or other therapeutic properties, such as those seen in other acetamide (B32628) derivatives which have been investigated as potential anticancer, anti-inflammatory, and analgesic agents. researchgate.net The discovery of novel 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide ghrelin receptor antagonists highlights the potential for identifying new targets for related structures. nih.gov

Exploration of Innovative and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern pharmaceutical chemistry. Current synthetic methods for related acetanilides often involve multi-step processes. For example, the synthesis of N-(4-aminophenyl) acetamide can be achieved through the reduction of N-(4-nitrophenyl) acetamide using metals like iron or zinc in the presence of an acid. researchgate.netresearchgate.net The initial nitration of N-phenylacetamide to produce the nitro derivative is an exothermic reaction requiring careful temperature control. jcbsc.org

Future research will likely focus on developing greener synthetic alternatives. unife.it This could involve the use of more sustainable reagents, solvents, and catalysts, as well as exploring continuous flow processes to improve efficiency and reduce waste. unife.it The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, will be pivotal in designing next-generation syntheses for this compound and its derivatives. unife.itcsic.es

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research will necessitate the integration of multi-omics and systems biology approaches. nih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by the compound within a biological system. nih.govnih.gov By analyzing these large datasets in an integrated manner, researchers can uncover novel pathways and networks affected by the compound, offering insights that might be missed by single-omics studies. nih.gov This approach can help to build predictive models of the compound's activity and identify potential biomarkers for its effects.

Addressing Challenges in Translating In Vitro Findings to In Vivo Animal Model Predictions

A significant hurdle in drug discovery and development is the translation of promising in vitro results to in vivo efficacy in animal models. nih.gov For allosteric modulators, for example, the relationship between in vitro properties and in vivo effects can be complex and not always straightforward. nih.gov Studies on metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs) have shown that in vitro cooperativity and maximal response can be predictive of in vivo efficacy, whereas potency or affinity may not be. nih.gov

Future research on this compound will need to carefully address these translational challenges. This will involve the development of more predictive in vitro assays and the careful selection of animal models that accurately recapitulate human disease states. Establishing a clear correlation between in vitro activity and in vivo outcomes will be crucial for the successful development of any therapeutic agent based on this scaffold. nih.gov

Emerging Analytical and Computational Techniques for Deeper Compound Characterization

Advancements in analytical and computational chemistry offer powerful tools for a more profound characterization of this compound. High-resolution mass spectrometry (HRMS), and advanced nuclear magnetic resonance (NMR) spectroscopy techniques are essential for confirming the structure of synthesized derivatives. nih.govnih.gov

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the compound's interactions with its biological targets and help in the design of more potent and selective analogs. These in silico approaches, when combined with experimental data, can accelerate the drug discovery process and provide a deeper understanding of the compound's chemical and biological properties. nih.gov

Q & A

Q. What are the key synthetic strategies for N-[4-(1-aminoethyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by acetylation. A common approach includes:

  • Step 1 : Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination of a 4-bromo- or 4-nitro-phenyl precursor.
  • Step 2 : Acetylation of the amino group using acetic anhydride or acetyl chloride under anhydrous conditions.
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Critical factors include temperature control during acetylation (≤40°C to avoid side reactions) and pH adjustment during amination (pH 7–8 for optimal nucleophilic substitution) .

Q. How can analytical techniques (e.g., NMR, HPLC) be optimized to characterize this compound?

  • NMR : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 7.2–7.8 ppm) and the acetamide NH (δ 10.1–10.5 ppm). DEPT-135 can confirm the 1-aminoethyl CH2 group (δ 2.8–3.2 ppm).
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Retention time typically ranges 8–10 minutes.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 207.1 .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

CompoundStructural VariationBiological Activity
N-[4-(2-chloropropanoyl)phenyl]acetamideChloropropanoyl groupAnticonvulsant, cytotoxic
N-(4-fluorophenyl)acetamideFluorine substitutionModerate analgesic
N-[4-(hydroxymethyl)phenyl]acetamideHydroxymethyl groupAntioxidant potential
The 1-aminoethyl group in the target compound may enhance receptor binding due to its basicity and hydrogen-bonding capacity compared to halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting cytotoxicity data)?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based assays.
  • Structural Confirmation : Re-analyze compound purity via X-ray crystallography to rule out isomer interference.
  • Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify biphasic effects.
    For example, discrepancies in IC50 values may stem from differences in cell line sensitivity (e.g., HeLa vs. MCF-7) or incubation time .

Q. What computational methods are effective for predicting the pharmacokinetic profile of this compound?

  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.8), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding stability to targets like NMDA receptors (RMSD <2.0 Å over 100 ns).
  • Metabolite Prediction : GLORYx predicts primary metabolites via N-deacetylation or oxidation of the ethyl group .

Q. How can in vivo models be designed to evaluate the neuroprotective effects of this compound?

  • Animal Models : Use a murine transient middle cerebral artery occlusion (tMCAO) model to mimic ischemic stroke.
  • Dosing : Administer 10–50 mg/kg intraperitoneally, 30 minutes post-occlusion.
  • Outcome Metrics : Quantify infarct volume via T2-weighted MRI and behavioral tests (e.g., rotarod performance).
    Include a positive control (e.g., memantine) and validate target engagement via microdialysis for glutamate levels .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH Adjustment : Formulate at pH 5–6 to minimize hydrolysis of the acetamide group.
  • Lyophilization : Prepare as a lyophilized powder with mannitol (1:1 ratio) for long-term storage.
  • Prodrug Design : Mask the amino group as a tert-butoxycarbonyl (Boc) derivative to enhance plasma stability .

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